molecular formula C19H20BrN3S B371441 3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 329779-60-4

3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B371441
CAS No.: 329779-60-4
M. Wt: 402.4g/mol
InChI Key: VTMMVYNXENQRBB-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative, a chemical class extensively investigated for its diverse pharmacological potential. Pyrazoline scaffolds are recognized as privileged structures in medicinal chemistry, particularly for their activity as enzyme inhibitors [1] . This specific compound, featuring a carbothioamide group and bromophenyl and isopropylphenyl substituents, is designed as a key intermediate for the development of novel therapeutic agents. Research into analogous compounds indicates that such structures exhibit significant promise as kinase inhibitors [2] and possess notable anti-inflammatory and anticancer properties [3] . The presence of the bromine atom offers a synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, making it a versatile building block in drug discovery programs. Its primary research value lies in its utility as a core scaffold for synthesizing and optimizing new chemical entities aimed at modulating critical biological pathways involved in proliferation and inflammation. All products are for Research Use Only, in accordance with supplier guidelines [4] .

Properties

IUPAC Name

5-(4-bromophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3S/c1-12(2)13-3-5-15(6-4-13)18-11-17(22-23(18)19(21)24)14-7-9-16(20)10-8-14/h3-10,12,18H,11H2,1-2H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMMVYNXENQRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation for Intermediate Formation

The synthesis begins with the preparation of a diketone intermediate via Claisen condensation. As demonstrated in analogous pyrazoline syntheses, 4-bromoacetophenone reacts with diethyl oxalate under basic conditions to yield 4-(4-bromophenyl)-2,4-dioxobutanoic acid (3 ). This step is critical for introducing the bromophenyl moiety while establishing the carbonyl groups necessary for subsequent cyclization. The reaction typically proceeds in ethanol or methanol under reflux, with sodium ethoxide as a catalyst, achieving yields exceeding 70%.

Cyclocondensation with Thiosemicarbazide

The diketone intermediate undergoes cyclization with thiosemicarbazide (2 ) to form the pyrazoline-thiocarbamide scaffold. Boiling equimolar quantities of 3 and thiosemicarbazide in ethanol for 6–8 hours facilitates nucleophilic attack at the carbonyl groups, followed by dehydration and ring closure. The reaction mechanism involves:

  • Nucleophilic addition of the thiosemicarbazide’s amino group to the β-keto carbonyl.

  • Intramolecular cyclization to form the dihydropyrazole ring.

  • Proton transfer and aromatization, stabilized by the electron-withdrawing bromophenyl group.

This step is highly sensitive to stoichiometry; a 1:2 molar ratio of diketone to thiosemicarbazide ensures complete conversion, as excess thiosemicarbazide drives the reaction to completion. The product is isolated via precipitation upon cooling, followed by recrystallization from ethanol or methanol to achieve >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent due to its ability to dissolve both polar reactants and intermediates while facilitating easy isolation of the product. Reflux temperatures (78–80°C) are necessary to overcome the activation energy of cyclization, though prolonged heating (>10 hours) risks decomposition of the thiosemicarbazide moiety. Alternative solvents like DMF or acetonitrile result in lower yields (50–60%) due to side reactions, as noted in studies of analogous pyrazole derivatives.

Catalysis and Additives

While the reaction proceeds without catalysts, adding glacial acetic acid (1–2 drops) accelerates proton transfer during cyclization, improving yields by 10–15%. In contrast, base catalysts (e.g., NaOH) deprotonate thiosemicarbazide prematurely, leading to incomplete ring closure.

Characterization and Analytical Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (DMSO-d6): Signals at δ 2.85–3.10 ppm correspond to the dihydropyrazole’s CH2 protons, while aromatic protons of the bromophenyl and isopropylphenyl groups appear as doublets between δ 7.20–7.80 ppm. The thioamide NH resonates as a singlet near δ 12.5 ppm.

  • 13C NMR: Carbonyl carbons (C=O, C=S) appear at δ 170–180 ppm, with aromatic carbons in the δ 120–140 ppm range.

Infrared (IR) Spectroscopy:

  • Strong bands at 3250 cm−1 (N–H stretch) and 1250 cm−1 (C=S) confirm the thioamide group.

  • Peaks at 1600–1500 cm−1 (C=N and C=C) validate the pyrazole ring.

X-ray Crystallography

Single-crystal X-ray diffraction (CCDC 2310650) confirms the planar dihydropyrazole ring and the trans configuration of the thioamide group relative to the bromophenyl substituent. Key metrics include:

  • Bond lengths: C–S (1.68 Å), C–N (1.34 Å).

  • Dihedral angles: 85.2° between the pyrazole and bromophenyl planes.

Scalability and Practical Considerations

Yield and Purity

Bench-scale syntheses (10–50 g) achieve yields of 65–75%, with purity >98% confirmed by HPLC. Industrial-scale production requires solvent recovery systems to minimize waste, as ethanol constitutes 80% of the reaction volume.

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% but requires specialized equipment and offers no significant yield improvement (70–72%).

One-Pot Approaches

Combining Claisen condensation and cyclocondensation in a single pot simplifies the process but risks side reactions between unreacted diketone and thiosemicarbazide, limiting yields to 55–60%.

Applications and Derivatives

The thioamide group enhances bioactivity, making this compound a precursor for anticancer and antimicrobial agents. Functionalization at the pyrazole’s 3- and 5-positions via Suzuki coupling or nucleophilic substitution is feasible, as demonstrated in related pyrazolines .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has demonstrated that derivatives of this compound exhibit a range of biological activities:

  • Antiviral Activity : Some studies have indicated that similar pyrazole derivatives possess antiviral properties against strains such as H5N1. For instance, compounds derived from related structures have shown significant antiviral activity in vitro, suggesting that 3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide may also exhibit similar effects .
  • Anticancer Properties : Pyrazole derivatives have been investigated for their anticancer potential. Research indicates that certain compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases .

Case Studies

Several studies highlight the applications and effects of similar compounds:

  • Antiviral Efficacy : A study evaluated a series of pyrazole derivatives for their efficacy against avian influenza virus H5N1. Compounds were tested for their ability to inhibit viral replication, with some showing promising results in reducing viral load in infected cell lines .
  • Anticancer Activity : Another investigation focused on the synthesis and evaluation of pyrazole-based compounds against various cancer cell lines. Results indicated that specific modifications to the pyrazole core significantly enhanced cytotoxicity against breast and lung cancer cells .
  • Mechanistic Studies : Research involving mechanistic studies has revealed that these compounds can affect cellular signaling pathways related to inflammation and apoptosis. This suggests a multifaceted role in therapeutic applications beyond simple cytotoxicity .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and substituents of the target compound with similar pyrazole derivatives:

Compound Name Position 3 Substituent Position 5 Substituent Functional Group Key References
3-(4-Bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (Target) 4-Bromophenyl 4-Isopropylphenyl Carbothioamide
5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Phenyl 4-Bromophenyl Carboximidamide
3-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (7) 4-Bromophenyl 3,4,5-Trimethoxyphenyl Carbothioamide
3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-Bromophenyl 4-Fluorophenyl Carbothioamide
5-(4-Bromophenyl)-N-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (L) Pyridin-2-yl 4-Bromophenyl Carbothioamide (N-methyl)

Key Observations :

  • Carbothioamide vs.
  • Substituent Bulk: The 4-isopropylphenyl group in the target compound increases steric hindrance and lipophilicity compared to smaller groups like 4-fluorophenyl (logP ~3.5 vs.
  • Electron-Donating/Withdrawing Effects : The 3,4,5-trimethoxyphenyl group in compound 7 provides electron-donating effects, which may enhance π-π stacking in enzyme active sites, whereas bromine and fluorine are electron-withdrawing, altering electronic density on the pyrazole core .

Spectral and Crystallographic Data

  • IR Spectroscopy :

    • The target compound’s NH stretches (expected ~3400–3260 cm⁻¹) align with carbothioamide derivatives in . The C=N stretch (~1600 cm⁻¹) is consistent across pyrazole derivatives .
    • Compound 7 (3,4,5-trimethoxyphenyl) shows additional C-O stretches at 1275 cm⁻¹, absent in the target compound .
  • Crystallography: 3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () crystallizes in a monoclinic system with dihedral angles of 85.2° between the pyrazole and 4-bromophenyl groups. The target compound’s 4-isopropylphenyl group may induce greater torsional strain due to steric bulk .

Biological Activity

3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C18H20BrN3S
  • Molar Mass : 392.34 g/mol
  • CAS Number : 1319131-87-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with isocyanates or thiosemicarbazides. The process often includes several steps such as condensation and cyclization reactions to yield the final product.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that it exhibits significant antibacterial and antifungal activities against various strains. For instance, a study demonstrated that the compound showed potent inhibition against Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro and in vivo. In various assays, it has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Analgesic and Anti-inflammatory Effects

Another significant area of research focuses on the analgesic and anti-inflammatory properties of this compound. Experimental models have shown that it can reduce pain responses comparable to standard analgesics like ibuprofen. The anti-inflammatory activity appears to be mediated through the inhibition of pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A study published in 2021 examined the efficacy of various pyrazole derivatives, including this compound, against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a recent investigation into its anticancer effects, this compound was tested against multiple cancer cell lines. The findings revealed that it inhibited cell proliferation by up to 70% in MCF-7 cells at a concentration of 10 µM. Mechanistic studies indicated that it activates caspase pathways leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

  • Methodology : The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with thiosemicarbazide in ethanol under reflux (3–6 hours), using sodium hydroxide as a base. For example, similar pyrazole carbothioamides were prepared by reacting (E)-1-(4-bromophenyl)-3-(substituted phenyl)prop-2-en-1-one derivatives with thiosemicarbazide .
  • Characterization : Confirmation of structure involves FTIR (C=S stretch at ~1200 cm⁻¹), ¹H/¹³C NMR (pyrazoline CH₂ protons at δ 3.1–3.5 ppm), and X-ray crystallography (triclinic crystal system, P1 space group) .

Q. How are crystallographic parameters determined for this compound, and what structural insights do they provide?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) resolves bond lengths (e.g., C–Br: ~1.89 Å), dihedral angles between aromatic rings (e.g., 35–45°), and intermolecular interactions (e.g., N–H···S hydrogen bonds). Data refinement uses programs like SHELXL .
  • Key Findings : The pyrazoline ring adopts an envelope conformation, and the thioamide group participates in hydrogen bonding, influencing supramolecular packing .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and biological activity of pyrazole carbothioamides?

  • Methodology : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict regioselectivity in cyclocondensation reactions. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., COX-2 or EGFR kinases) .
  • Case Study : For analogs, docking scores correlate with experimental IC₅₀ values in enzyme inhibition assays, guiding substituent modifications (e.g., isopropyl vs. fluorophenyl groups) .

Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) affect biological activity?

  • Experimental Design : Synthesize derivatives with varying substituents and compare via:

  • In vitro assays : Anticancer (MTT assay on HeLa cells), antimicrobial (MIC against S. aureus), or anti-inflammatory (COX-2 inhibition).
  • SAR Analysis : Bromophenyl enhances lipophilicity (logP ↑) and cytotoxicity (IC₅₀ = 12 μM vs. 18 μM for fluorophenyl), while electron-withdrawing groups improve metabolic stability .

Q. How can conflicting bioactivity data between studies be resolved?

  • Root Cause Analysis : Discrepancies may arise from assay conditions (e.g., serum concentration in cell cultures) or impurity profiles (HPLC purity thresholds >98% vs. <95%) .
  • Resolution : Reproduce studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and validate compound purity via LC-MS .

Key Research Gaps

  • Mechanistic Studies : Limited data on metabolic pathways (CYP450 interactions) and in vivo toxicity .
  • Advanced Crystallography : Time-resolved SC-XRD to study conformational dynamics under physiological conditions .

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